molecular formula C29H30N4O3S B2456804 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide CAS No. 1115360-09-2

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide

Cat. No.: B2456804
CAS No.: 1115360-09-2
M. Wt: 514.64
InChI Key: SYDVJFINTCDKBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the thioether linkage, and subsequent functionalization with the 4-methylbenzyl and N-propylbenzamide groups. Common reagents used in these reactions include aldehydes, ketones, acids, alcohols, isothiocyanates, and ortho-esters under various reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might produce sulfoxides or sulfones, while reduction reactions might yield alcohols or amines .

Scientific Research Applications

Structural Characteristics

The compound features a quinazoline core, which is known for its biological activity, particularly in drug development. The presence of a propylbenzamide moiety enhances its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis .

Antimicrobial Properties

Quinazoline derivatives are also being investigated for their antimicrobial activities. Compounds structurally related to this compound have demonstrated effectiveness against a range of bacterial and fungal pathogens. The sulfanyl group is particularly noteworthy as it may enhance the compound's ability to penetrate microbial membranes .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For example, quinazoline derivatives have been reported to inhibit tyrosine kinases, which are crucial in cancer signaling pathways .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinazoline derivatives, including those similar to This compound . The results indicated that certain derivatives showed promising activity against breast cancer cell lines (MCF7), suggesting potential for further development as anticancer agents .

Study 2: Antimicrobial Efficacy

In vitro tests on compounds with similar structures revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-((4-methylbenzyl)amino)-4-oxo-3,4-dihydroquinazoline
  • 4-((2-((2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Uniqueness

What sets 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-propylbenzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a quinazoline core, which is known for various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The molecular formula of this compound is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S. The structural components include:

  • Quinazoline Core : A bicyclic structure known for its role in various pharmacological activities.
  • Thioether Linkage : Enhances lipophilicity and biological interactions.
  • Substituents : The presence of a methylphenyl group and a propylbenzamide moiety contributes to its biological profile.

Anticancer Properties

Research has shown that quinazoline derivatives exhibit anticancer activities through various mechanisms, including the inhibition of specific kinases involved in tumor growth. The compound's ability to interact with targets like BRD4 (bromodomain-containing protein 4) has been highlighted in studies focusing on cancer therapies. BRD4 plays a crucial role in regulating gene expression associated with oncogenesis .

Case Study :
In a study by Mertz et al., the inhibition of BRD4 was linked to reduced c-MYC expression in cancer cell lines, indicating that similar quinazoline derivatives could have therapeutic potential against multiple myeloma and other malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolines are known to possess activity against various bacterial strains and fungi. The thioether group may enhance the compound's ability to penetrate microbial membranes, increasing its efficacy.

Research Findings :
A study reported that related compounds showed significant activity against resistant strains of bacteria, suggesting that modifications to the quinazoline structure could lead to novel antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Cell Cycle Arrest : Some quinazoline derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
  • Targeting Protein Interactions : The ability to bind to proteins like cereblon alters their function, leading to downstream effects on cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of BRD4Mertz et al., 2011
AntimicrobialDisruption of microbial membranesStudy on quinazoline derivatives
Apoptosis InductionCell cycle arrestVarious studies on quinazolines

Properties

IUPAC Name

4-[[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c1-3-16-30-27(35)23-14-12-22(13-15-23)18-33-28(36)24-6-4-5-7-25(24)32-29(33)37-19-26(34)31-17-21-10-8-20(2)9-11-21/h4-15H,3,16-19H2,1-2H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDVJFINTCDKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.